molecular formula C7H12N4O2 B8019962 methyl 5-hydrazino-1,3-dimethyl-1H-pyrazole-4-carboxylate CAS No. 1855890-50-4

methyl 5-hydrazino-1,3-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B8019962
CAS No.: 1855890-50-4
M. Wt: 184.20 g/mol
InChI Key: YYQWPSMFXJVZLA-UHFFFAOYSA-N
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Description

Methyl 5-hydrazino-1,3-dimethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound characterized by a pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydrazino-1,3-dimethyl-1H-pyrazole-4-carboxylate typically involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the condensation of 1,3-diketones with hydrazine under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of heterogeneous catalysts, such as Amberlyst-70, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydrazino-1,3-dimethyl-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrides such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the hydrazino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 5-hydrazino-1,3-dimethyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 5-hydrazino-1,3-dimethyl-1H-pyrazole-4-carboxylate exerts its effects involves the interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the nature of the substituents on the pyrazole ring .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
  • 1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylate
  • 5-Hydrazino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

Uniqueness

Methyl 5-hydrazino-1,3-dimethyl-1H-pyrazole-4-carboxylate is unique due to its hydrazino group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals .

Properties

IUPAC Name

methyl 5-hydrazinyl-1,3-dimethylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-4-5(7(12)13-3)6(9-8)11(2)10-4/h9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQWPSMFXJVZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)OC)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201152339
Record name 1H-Pyrazole-4-carboxylic acid, 5-hydrazinyl-1,3-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855890-50-4
Record name 1H-Pyrazole-4-carboxylic acid, 5-hydrazinyl-1,3-dimethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1855890-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 5-hydrazinyl-1,3-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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